2-Bromo-1-(bromomethyl)-4-tert-butylbenzene
Overview
Description
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene is an organic compound with the molecular formula C11H14Br2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene typically involves the bromination of 4-tert-butylbenzyl bromide. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Elimination: Alkenes are the major products.
Oxidation: Aldehydes and carboxylic acids are formed.
Reduction: Methyl derivatives are produced.
Scientific Research Applications
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: It is used in the production of polymers, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene involves its reactivity towards nucleophiles and bases. The bromomethyl group is highly reactive, making it a good leaving group in substitution and elimination reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylbenzene: Similar structure but lacks the tert-butyl group.
4-Bromo-1-(bromomethyl)benzene: Similar structure but lacks the tert-butyl group.
2-Bromo-1-(bromomethyl)-4-methylbenzene: Similar structure but has a methyl group instead of a tert-butyl group
Uniqueness
2-Bromo-1-(bromomethyl)-4-tert-butylbenzene is unique due to the presence of both a bromomethyl and a tert-butyl group on the benzene ring. This combination of substituents provides distinct reactivity and steric properties, making it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-4-tert-butylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENZHAWZLQTEIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669995 | |
Record name | 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246139-76-4 | |
Record name | 2-Bromo-1-(bromomethyl)-4-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60669995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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